molecular formula C11H12BrNO3 B1603929 4-Bromo-6-(2-methoxyethoxy)isoindolin-1-one CAS No. 808127-77-7

4-Bromo-6-(2-methoxyethoxy)isoindolin-1-one

Cat. No. B1603929
CAS RN: 808127-77-7
M. Wt: 286.12 g/mol
InChI Key: OKNWUIBPCYMOEY-UHFFFAOYSA-N
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Description

4-Bromo-6-(2-methoxyethoxy)isoindolin-1-one is a synthetic compound with the molecular formula C11H12BrNO3 . It belongs to the isoindolinone family.

Scientific Research Applications

Synthesis Techniques and Chemical Reactions

Research has delved into the synthesis and chemical behavior of isoindoline derivatives and related bromo-substituted compounds, highlighting methodologies that could be applicable to 4-Bromo-6-(2-methoxyethoxy)isoindolin-1-one. For instance, the silver-mediated intramolecular Friedel–Crafts-type cyclization of 2-benzyloxy-3-bromoindolines demonstrates a method for synthesizing complex isoindoline structures, potentially offering insights into novel synthesis pathways for related compounds (Yamashiro et al., 2019). Similarly, the reaction of bromoethoxyisoquinolines with potassium amide in liquid ammonia provides a basis for understanding nucleophilic substitution reactions that could be applicable to the synthesis or modification of 4-Bromo-6-(2-methoxyethoxy)isoindolin-1-one (Sanders et al., 2010).

Biological Activities and Potential Applications

Studies on bromo-substituted compounds and isoindoline derivatives have revealed various biological activities, suggesting potential research applications for 4-Bromo-6-(2-methoxyethoxy)isoindolin-1-one in pharmacology and biochemistry. For instance, certain methoxy-substituted 3-formyl-2-phenylindoles have been shown to inhibit tubulin polymerization, indicating a potential area of research for similar compounds in cancer treatment (Gastpar et al., 1998). Additionally, novel antioxidant bromophenols with enzyme inhibitory actions highlight the exploration of bromo-substituted compounds for their antioxidant properties and potential therapeutic benefits (Öztaşkın et al., 2017).

properties

IUPAC Name

4-bromo-6-(2-methoxyethoxy)-2,3-dihydroisoindol-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNO3/c1-15-2-3-16-7-4-8-9(10(12)5-7)6-13-11(8)14/h4-5H,2-3,6H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKNWUIBPCYMOEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=CC2=C(CNC2=O)C(=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30619881
Record name 4-Bromo-6-(2-methoxyethoxy)-2,3-dihydro-1H-isoindol-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30619881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-6-(2-methoxyethoxy)isoindolin-1-one

CAS RN

808127-77-7
Record name 4-Bromo-2,3-dihydro-6-(2-methoxyethoxy)-1H-isoindol-1-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=808127-77-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-6-(2-methoxyethoxy)-2,3-dihydro-1H-isoindol-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30619881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of Example 104B (100 mg, 0.44 mmol), Cs2CO3 (163 mg, 0.5 mmol) and 2-bromoethyl methyl ether (0.045 mL, 0.46 mmol) in DMF (2.2 mL) was warmed to 60° C. for 4 hours, stirred at room temperature overnight, and partitioned between water and ethyl acetate. The organic phase was dried (Na2SO4), filtered, and concentrated to give 128 mg of the desired product. MS (ESI(+)) m/e 286,288 (M+H)+.
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
163 mg
Type
reactant
Reaction Step One
Quantity
0.045 mL
Type
reactant
Reaction Step One
Name
Quantity
2.2 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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